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molecular formula C7H8ClN3O B8654748 3-Chloro-2-(2-oxo-1-propanamino)pyrazine

3-Chloro-2-(2-oxo-1-propanamino)pyrazine

Cat. No. B8654748
M. Wt: 185.61 g/mol
InChI Key: MPXHDJBYJOJPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04242344

Procedure details

A 2.67 g (0.01 mol) sample of 3-chloro-2-(2-oxo-1-propanamino)pyrazine is dissolved in 10 ml of trifluoroacetic anhydride under nitrogen and after the exothermic reaction subsides, the mixture is concentrated under vacuum. The residue is partitioned between chloroform and aqueous sodium bicarbonate, and the chloroform extract dried over sodium sulfate, filtered and concentrated under vacuum to give the solid 8-chloro-3-methylimidazo[1,2-a]pyrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][NH:5][C:6]1[C:11]([Cl:12])=[N:10][CH:9]=[CH:8][N:7]=1)=O>FC(F)(F)C(OC(=O)C(F)(F)F)=O>[Cl:12][C:11]1[C:6]2[N:7]([C:2]([CH3:1])=[CH:4][N:5]=2)[CH:8]=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)CNC1=NC=CN=C1Cl
Name
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after the exothermic reaction subsides
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between chloroform and aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
the chloroform extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2N(C=CN1)C(=CN2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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